

Application Notes and Protocols: Characterization of JAK-IN-33 Using Cell-Based Assays

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Compound of Interest

Compound Name: *Jak-IN-33*
Cat. No.: *B12374930*

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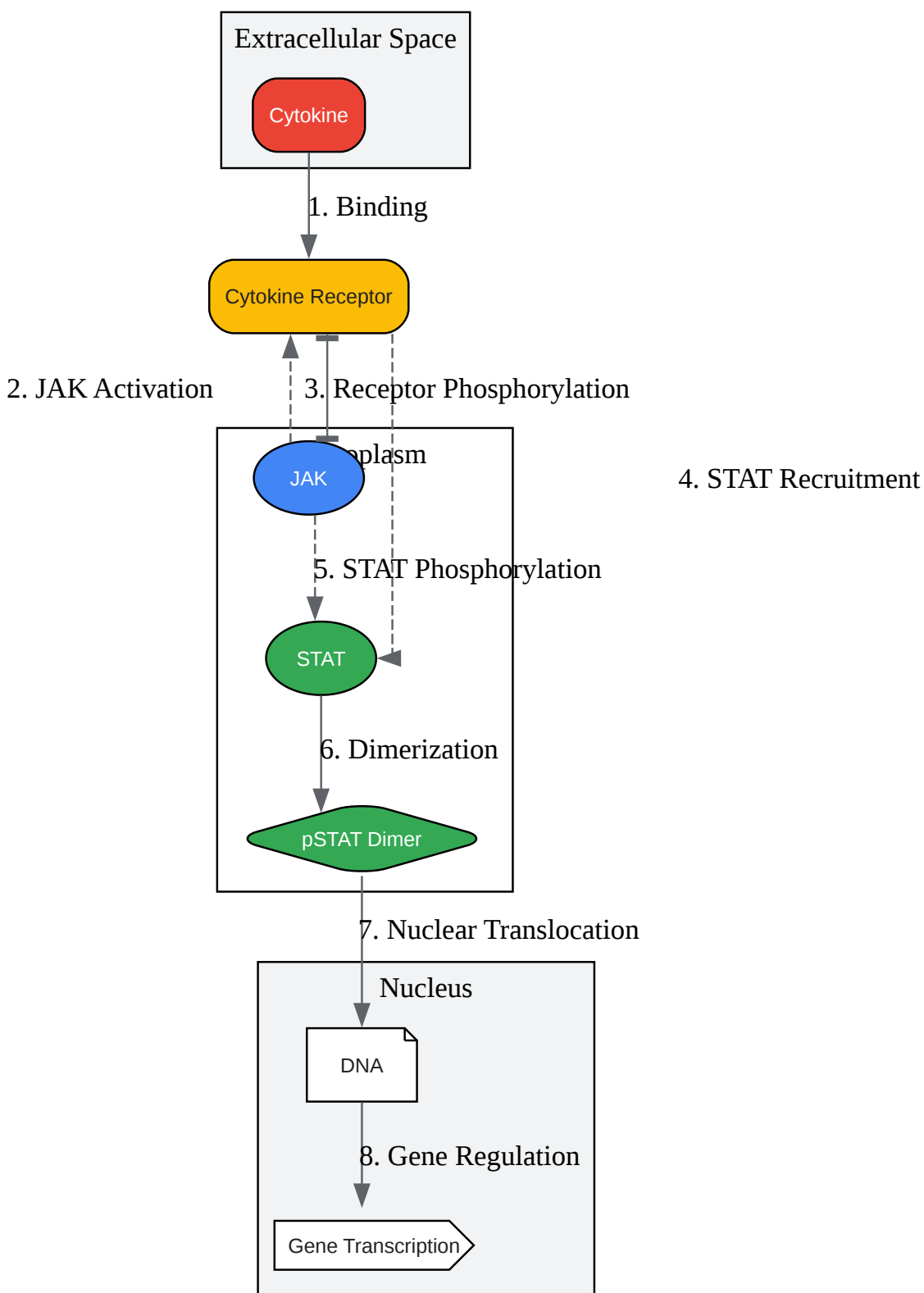
Introduction

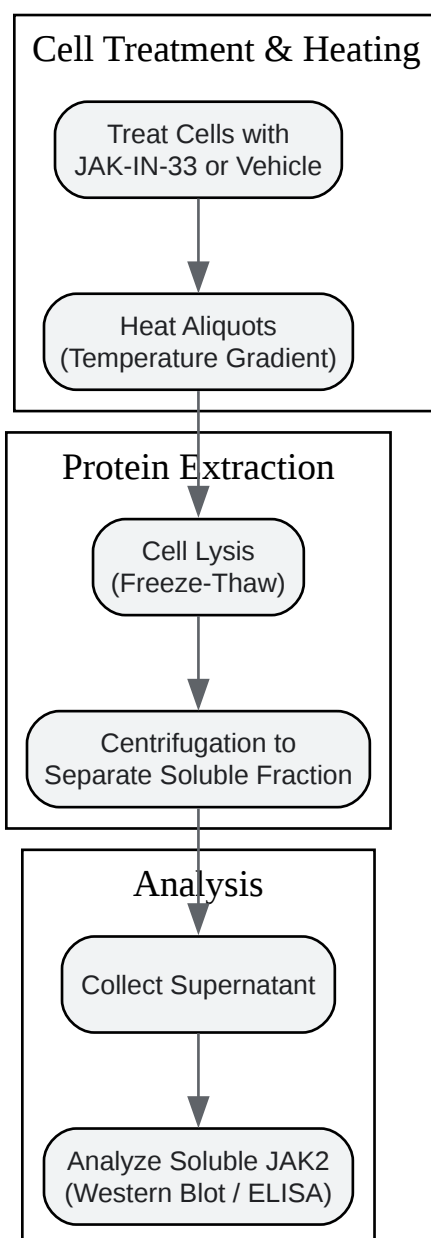
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] They play a pivotal role in the JAK-STAT signaling pathway, which regulates a wide range of cellular processes including immunity, cell proliferation, and differentiation.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[1][4]

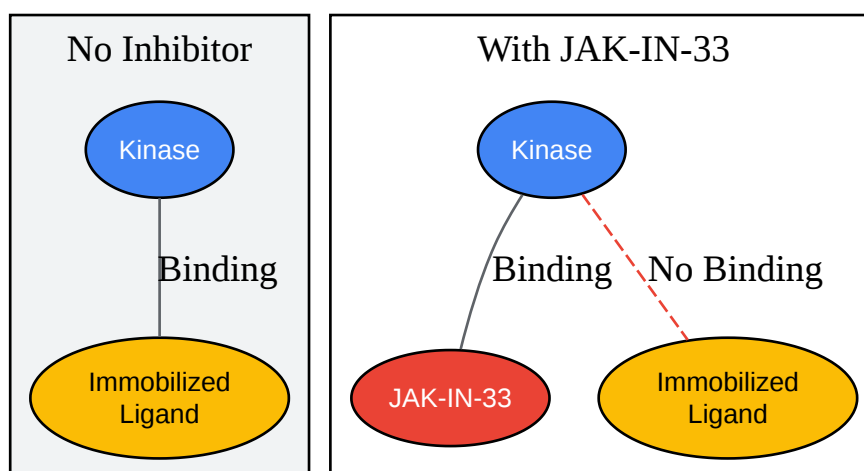
JAK-IN-33 is a novel small molecule inhibitor developed to target the JAK family of kinases. These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the cellular activity and target engagement of **JAK-IN-33**. The described methods will enable researchers to determine its potency, selectivity, and mechanism of action in a cellular context.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.^[5] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.^[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.^{[5][6]} Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.^{[6][7]}







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